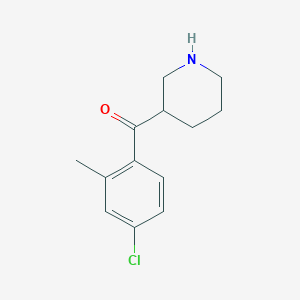![molecular formula C18H18ClNO2 B5413460 2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol](/img/structure/B5413460.png)
2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol, also known as AC-42, is a novel compound with potential therapeutic applications in the treatment of neurological disorders. It belongs to the class of quinuclidine derivatives and has been found to exhibit potent and selective antagonism of the muscarinic acetylcholine receptor subtype M1.
作用机制
2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol acts as a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which is involved in cognitive function and memory formation. By blocking the activity of this receptor, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been found to exhibit neuroprotective effects, which may be due to its ability to modulate the activity of other neurotransmitter systems.
Biochemical and physiological effects:
This compound has been found to exhibit potent and selective antagonism of the muscarinic acetylcholine receptor subtype M1, which is involved in cognitive function and memory formation. By blocking the activity of this receptor, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been found to exhibit neuroprotective effects, which may be due to its ability to modulate the activity of other neurotransmitter systems.
实验室实验的优点和局限性
2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol has several advantages for use in lab experiments. It is a relatively simple and efficient compound to synthesize, and it has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol. One area of research is the development of more selective and potent muscarinic acetylcholine receptor subtype M1 antagonists, which could have greater therapeutic potential for the treatment of neurological disorders. Another area of research is the investigation of the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, the use of this compound in combination with other compounds or therapies could also be explored as a potential strategy for enhancing its therapeutic effects.
合成方法
The synthesis of 2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol involves the reaction of 2-furylcarboxaldehyde with 4-chlorobenzylamine in the presence of acetic acid to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield this compound. The synthesis of this compound has been reported in several research studies and has been found to be a relatively simple and efficient process.
科学研究应用
2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been found to exhibit potent and selective antagonism of the muscarinic acetylcholine receptor subtype M1, which is involved in cognitive function and memory formation. This compound has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(2Z)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-14-3-1-12(2-4-14)17-6-5-15(22-17)11-16-18(21)13-7-9-20(16)10-8-13/h1-6,11,13,18,21H,7-10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIXJCZFLCQKU-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {2-ethoxy-4-[(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5413377.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5413385.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5413387.png)
![N-[(3-propylisoxazol-5-yl)methyl]-6-[3-(1H-pyrazol-1-yl)azetidin-1-yl]nicotinamide](/img/structure/B5413392.png)
![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-serinamide](/img/structure/B5413399.png)
![ethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413400.png)
![N-cyclopropyl-1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5413402.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5413419.png)

![1,6-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5413447.png)
![4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5413449.png)
![6-{2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5413455.png)
![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclobutyl]amine hydrochloride](/img/structure/B5413457.png)
